S-Trichostatin A S-Trichostatin A Trichostatin A S-isomer, also known as (-)-Trichostatin A, is the s-isomer of Trichostatin A. Trichostatin A has R-configuration structure, which is a HDAC inhibitor. Trichostatin A is a member of a larger class of histone deacetylase inhibitors (HDIs or HDACIs) that have a broad spectrum of epigenetic activities. TSA inhibits HDACs 1, 3, 4, 6 and 10 with IC50 values around 20 nM.
Brand Name: Vulcanchem
CAS No.: 122292-85-7
VCID: VC0005753
InChI: InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
SMILES: CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

S-Trichostatin A

CAS No.: 122292-85-7

Cat. No.: VC0005753

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

S-Trichostatin A - 122292-85-7

CAS No. 122292-85-7
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name (2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Standard InChI InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
Standard InChI Key RTKIYFITIVXBLE-LEJRBOCMSA-N
Isomeric SMILES C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
SMILES CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Canonical SMILES CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Appearance Solid powder

Structural and Chemical Properties of S-Trichostatin A

S-Trichostatin A (CAS No. 122292-85-7) is a hydroxamate-containing compound with the molecular formula C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3} and a molar mass of 302.37 g/mol. Its structure features an (S)-configured chiral center at the C-6 position, distinguishing it from the naturally occurring (R)-enantiomer . The hydroxamate group in (S)-TSA coordinates zinc ions at the active site of HDACs, but stereochemical differences reduce its binding affinity compared to (R)-TSA.

Table 1: Key Chemical Properties of S-Trichostatin A

PropertyValue
CAS Number122292-85-7
Molecular FormulaC17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molar Mass302.37 g/mol
Enantiomeric Specificity(S)-configuration

Synthesis and Stereochemical Considerations

The synthesis of (S)-TSA involves enantioselective methods to invert the configuration at the C-6 position of trichostatin A precursors. While (R)-TSA is biosynthesized by Streptomyces species, (S)-TSA is typically produced via chemical synthesis using chiral auxiliaries or catalytic asymmetric reactions. The stereochemical purity of (S)-TSA is critical, as even minor enantiomeric impurities can confound biological assays.

Biological Activity and Mechanisms

HDAC Inhibitory Activity

(S)-TSA demonstrates markedly reduced HDAC inhibitory activity compared to (R)-TSA. In enzymatic assays, (R)-TSA inhibits HDACs 1, 3, 4, 6, and 10 with IC50_{50} values of ~20 nM , whereas (S)-TSA exhibits IC50_{50} values exceeding 1,000 nM. This disparity underscores the importance of stereochemistry in HDAC binding.

Table 2: Comparative HDAC Inhibition by (R)- vs. (S)-TSA

HDAC Isoform(R)-TSA IC50_{50} (nM)(S)-TSA IC50_{50} (nM)
HDAC11.5–2.9>1,000
HDAC31.8–2.4>1,000
HDAC62.1–2.7>1,000

Apoptotic Effects

(S)-TSA exhibits weak pro-apoptotic activity relative to its enantiomer. In rheumatoid arthritis fibroblast-like synoviocytes, (R)-TSA induces apoptosis via PI3K/Akt pathway inhibition at 500 nM , while (S)-TSA requires concentrations above 5 μM to trigger similar effects.

Pharmacokinetic and Toxicity Profile

Subcutaneous administration of (R)-TSA at 500 μg/kg in rats shows no measurable toxicity over 4 weeks . In contrast, (S)-TSA’s pharmacokinetics remain poorly characterized, though its reduced bioactivity suggests a higher therapeutic index.

Comparative Analysis with (R)-Trichostatin A

Table 3: Functional Comparison of (R)- and (S)-TSA

Parameter(R)-TSA(S)-TSA
HDAC InhibitionNanomolar IC50_{50} Micromolar IC50_{50}
Antiproliferative ActivityIC50_{50} = 26–308 nM IC50_{50} > 10,000 nM
Differentiation InductionEffective at 100 nM Requires >1 μM

Future Directions

  • Stereochemical Optimization: Engineering analogs of (S)-TSA with improved HDAC affinity could reveal novel structure-activity relationships.

  • Off-Target Profiling: Investigating (S)-TSA’s interactions with non-HDAC targets (e.g., sirtuins) may uncover unexpected biological activities .

  • Combination Therapies: Evaluating (S)-TSA alongside DNA methyltransferase inhibitors could test epigenetic synergy despite its weak HDAC inhibition .

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